molecular formula C6H4O3S B043174 2-Thiopheneglyoxylic acid CAS No. 4075-59-6

2-Thiopheneglyoxylic acid

Cat. No.: B043174
CAS No.: 4075-59-6
M. Wt: 156.16 g/mol
InChI Key: GIWRVUADKUVEGU-UHFFFAOYSA-N
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Description

2-Thiopheneglyoxylic acid, also known as 2-oxo-2-(thiophen-2-yl)acetic acid, is an organic compound with the molecular formula C6H4O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiopheneglyoxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2-thiopheneacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2-Thiopheneglyoxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2-thiopheneglyoxylic acid exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique optical and electronic properties due to the interaction between the metal center and the thiophene ring . In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • Thiophene-2,3-dicarboxylic acid

Comparison: 2-Thiopheneglyoxylic acid is unique due to the presence of both a carboxyl and a keto group on the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. Additionally, its ability to form stable metal complexes distinguishes it from other thiophene derivatives .

Properties

IUPAC Name

2-oxo-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWRVUADKUVEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193733
Record name alpha-Oxothiophen-2-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4075-59-6
Record name 2-Thiopheneglyoxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=4075-59-6
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Record name 2-Thiopheneglyoxylic acid
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Record name alpha-Oxothiophen-2-acetic acid
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Record name Alpha-oxothiophen-2-acetic acid
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Record name 2-THIOPHENEGLYOXYLIC ACID
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Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (35g; 0.5 mole) in water (100 ml.) was added steadily over 95 minutes to a stirred mixture of 2-acetylthiophene (25.1g; 0.2 mole) in 6N-hydrochloric acid (200ml) at 65°. 1.3M Trisodium phosphate (160 ml.) was then added over ca 3 minutes to raise the pH of the mixture to 1.8. Simultaneously, addition of a second portion of sodium nitrite (28g; 0.4 mole) in water (70 ml.) was commenced which took 75 minutes to complete. The pH was kept below 3.5 by addition of hydrochloric acid as required, during the nitrite addition, and was then lowered to 2. Urea (2g.) in water (10 ml.) was then added to decompose any excess of nitrite. The mixture was cooled to 20° and extracted first at pH 5.7 with methylene chloride (2 × 100 ml.) to give crude unreacted 2-acetylthiophene (3.6g; 14%), then at pH 2.7 with methylene chloride (3 × 100 ml.) to give crude thienoic acid (1.4g; 6%), and finally at pH 0.2 with methylene chloride (5 × 100 ml) followed by ethyl acetate (3 × 100 ml). These latter extracts were washed with saturated sodium chloride, and evaporated to dryness. Crystallisation of the residue from methylene chloride -- light petroleum (b.p. 40°-60°) gave thien-2-ylglyoxylic acid as two crops of bright yellow prisms [19.8g (63.5%), m.p. 92°-94°, and 3.0g (9.6%) m.p. 91°-93°].
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The thiophenyl oxo-acetic acid ethyl ester VII, VIIa or VIIb may be subjected to hydrolysis to provide the corresponding thiophenyl oxo-acetic acid IV, IVa or IVb. The hydrolysis may be carried out under either acidic or basic conditions. Basic hydrolysis can typically be carried out by treating a solution of a thiophenyl oxo-acetic acid ethyl ester such as VII, VIIa or VIIb (1.0 equivalent) in an aqueous mixture of an appropriate solvent such as methanol, tetrahydrofuran or 1,4-dioxane with a suitable base such as aqueous sodium hydroxide or potassium hydroxide (typically 1.5 equivalents) for a period of four to twenty hours at a temperature range of 0° C. to room temperature. The reaction mixture can be worked up by acidification with an appropriate acid such as hydrochloric acid or acetic acid followed by extraction with an appropriate solvent such as ethyl acetate or dichloromethane. The resulting organic layer may then be concentrated in vacuo to provide the thiophenyl oxo-acetic acid IV, IVa or IVb, respectively. If desired, the thiophenyl oxo-acetic acid IV, IVa or IVb could then be further purified by recrystallization or preparative HPLC. Alternatively, the hydrolysis of the thiophenyl oxo-acetic acid ethyl ester VII, VIIa or VIIb to the corresponding thiophenyl oxo-acetic acid IV, IVa or IVb may be carried out under acidic conditions. The acidic hydrolysis is typically carried out by refluxing a thiophenyl oxo-acetic acid ethyl ester such as VII, VIIa or VIIb in a mixture of acetone and water in the presence of hydrochloric acid for one to four hours. The reaction mixture is then extracted with an appropriate solvent such as dichloromethane and the organic layer concentrated in vacuo to provide the thiophenyl oxo-acetic acid IV, IVa and IVb, respectively.
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Synthesis routes and methods IV

Procedure details

The thiophenyl oxo-acetic acid ethyl ester VII, VIIa or VIIb may be subjected to hydrolysis to provide the corresponding thiophenyl oxo-acetic acid IV, IVa or IVb. The hydrolysis may be carried out under either acidic or basic conditions. Basic hydrolysis can typically be carried out by treating a solution of a thiophenyl oxo-acetic acid ethyl ester such as VII, VIIa or VIIb (1.0 equivalent) in an aqueous mixture of an appropriate solvent such as methanol, tetrahydrofuran or 1,4-dioxane with a suitable base such as aqueous sodium hydroxide or potassium hydroxide (typically 1.5 equivalents) for a period of four to twenty hours at a temperature range of 0° C. to room temperature. The reaction mixture can be worked up by acidification with an appropriate acid such as hydrochloric acid or acetic acid followed by extraction with an appropriate solvent such as ethyl acetate or dichloromethane. The resulting organic layer may then be concentrated in vacuo to provide the thiophenyl oxo-acetic acid IV, IVa or IVb, respectively. If desired, the thiophenyl oxo-acetic acid IV, IVa or IVb could then be further purified by recrystallization or preparative HPLC. Alternatively, the hydrolysis of the thiophenyl oxo-acetic acid ethyl ester VII, VIIa or VIIb to the corresponding thiophenyl oxo-acetic acid IV, IVa or IVb may be carried out under acidic conditions. The acidic hydrolysis is typically carried out by refluxing a thiophenyl oxo-acetic acid ethyl ester such as VII, VIIa or VIIb in a mixture of acetone and water in the presence of hydrochloric acid for one to four hours. The reaction mixture is then extracted with an appropriate solvent such as dichloromethane and the organic layer concentrated in vacuo to provide the thiophenyl oxo-acetic acid IV, IVa and IVb, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 2-thiopheneglyoxylic acid in coordination chemistry, particularly with lanthanide ions?

A: this compound (HL) acts as a versatile ligand in coordination chemistry, readily forming complexes with lanthanide ions like Europium (Eu3+). [, ] These complexes exhibit interesting luminescent properties, making them potentially useful in various applications. Research shows that the carboxylate and carbonyl groups of HL directly coordinate with the Europium ion. [, ]

Q2: What insights can be gained from the gas-phase pyrolysis studies of this compound?

A: Gas-phase pyrolysis studies provide valuable information about the thermal stability and decomposition pathways of this compound. [] These studies have revealed that the compound decomposes primarily through a concerted six-membered transition state, yielding products like carbon dioxide and thiophenecarboxaldehyde. [] The kinetic data obtained from these studies offer insights into the relative reactivity of the molecule and its substituents.

Q3: Are there spectroscopic techniques that can be used to characterize this compound and its metal complexes?

A: Yes, several spectroscopic techniques are valuable for characterizing this compound and its metal complexes. Infrared (IR) spectroscopy is helpful in identifying characteristic functional groups like C=O, C-O, and O-H. [] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, provides information about the chemical environment of the protons in the molecule, which can be used to confirm complex formation and structural changes. [] Furthermore, fluorescence spectroscopy is crucial for studying the luminescent properties of the Europium complexes, particularly the excitation and emission spectra. [, ]

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